4-Bromo-2-ethyl-6-methylaniline

Description

Nomenclature and Structural Context within Halogenated Anilines

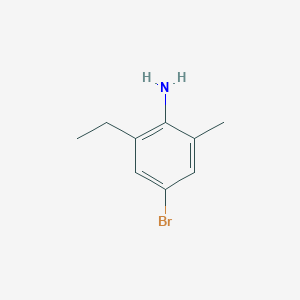

4-Bromo-2-ethyl-6-methylaniline is a member of the halogenated aniline (B41778) family, a class of compounds where an aniline molecule is substituted with one or more halogen atoms, in this case, bromine. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 4-bromo-2-ethyl-6-methylaniline . nih.gov The structure consists of a central benzene (B151609) ring with an amino group (-NH₂) at position 1, which defines it as an aniline. The ring is further substituted with a bromine atom at position 4, an ethyl group (-CH₂CH₃) at position 2, and a methyl group (-CH₃) at position 6.

This specific substitution pattern places it within the subgroup of halogenated alkylanilines. The presence of both alkyl groups and a halogen on the aniline ring imparts a unique combination of steric and electronic properties. The amino group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. However, in this molecule, both ortho positions (2 and 6) and the para position (4) are already occupied. This substitution makes the remaining positions on the ring less reactive towards further electrophilic attack and provides distinct reactive sites at the amino group and the bromine atom for various chemical transformations.

The compound is identified in chemical literature and databases through various identifiers, as detailed in the table below.

| Identifier Type | Value |

| IUPAC Name | 4-bromo-2-ethyl-6-methylaniline nih.gov |

| CAS Number | 70598-49-1 nih.gov |

| Molecular Formula | C₉H₁₂BrN nih.gov |

| PubChem CID | 960761 nih.gov |

| InChIKey | RPWYIXIMJZSTQX-UHFFFAOYSA-N nih.gov |

This interactive table provides key identifiers for 4-Bromo-2-ethyl-6-methylaniline.

Historical Overview of Research on Halogenated Alkylanilines

The study of halogenated anilines has a long history rooted in the challenges of controlling the reactivity of the aniline ring. The amino group is a powerful activating group, which makes direct electrophilic substitution, such as bromination, difficult to control. ncert.nic.in Early attempts at direct bromination of aniline with bromine water typically result in the formation of a 2,4,6-tribromoaniline (B120722) precipitate, as all activated ortho and para positions react. ncert.nic.inbartleby.com

To overcome this high reactivity and achieve selective synthesis of specific isomers, chemists developed the strategy of using a protecting group for the amine function. bartleby.comscribd.com A common historical method involves the acetylation of the amino group to form an acetanilide. This conversion moderates the activating effect of the amine, making it less reactive and allowing for more controlled, regioselective halogenation. bartleby.com The bulky acetamido group also sterically hinders the ortho positions, favoring substitution at the para position. Following the bromination of the acetanilide, the protecting acetyl group can be removed through hydrolysis to regenerate the amino group, yielding the desired bromoaniline. bartleby.comscribd.com This protection-deprotection strategy was a cornerstone in the synthetic chemistry of anilines for many decades.

Industrial preparation methods for bromoanilines were often described as complex and multi-step processes. google.com Over time, research focused on developing more direct and efficient methods. This included the investigation of different brominating agents, such as N-bromosuccinimide (NBS), which can offer milder reaction conditions and improved selectivity. chemicalbook.com More recent advancements have explored catalytic systems, for instance using copper(II) bromide (CuBr₂) as both a bromine source and an oxidant for the para-bromination of unprotected anilines, representing a significant step towards more atom-economical and efficient syntheses. google.com

Contemporary Significance of 4-Bromo-2-ethyl-6-methylaniline in Organic Synthesis and Derived Applications

In modern organic synthesis, 4-Bromo-2-ethyl-6-methylaniline serves as a versatile and valuable intermediate. Its significance stems from the presence of multiple, distinct reactive sites that can be selectively addressed to build more complex molecules. Halogenated anilines are widely used as precursors for dyes, pharmaceuticals, and agrochemicals. chemicalbook.comchemicalbook.com

The bromine atom at the para position is a key functional handle. As an aryl halide, it is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. chemicalbook.com For example, it can participate in palladium-catalyzed reactions like the Heck, Suzuki, or Buchwald-Hartwig amination reactions. These reactions are fundamental in modern chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various other molecular fragments to the aniline core. chemicalbook.com

Simultaneously, the primary amino group retains its characteristic nucleophilicity and can undergo a variety of transformations. It can be acylated with acid chlorides or anhydrides to form amides, a common structural motif in many biologically active compounds. guidechem.comacs.orgacs.org Furthermore, the amino group can be converted into a diazonium salt through treatment with nitrous acid. learncbse.in This diazonium group is an excellent leaving group and can be substituted by a wide array of other functional groups (e.g., -OH, -CN, other halogens) in Sandmeyer-type reactions, further expanding the synthetic utility of the molecule.

The specific substitution pattern of 4-Bromo-2-ethyl-6-methylaniline, with its ortho-alkyl groups, provides steric hindrance around the amino group. This can influence the reactivity and selectivity of reactions at the nitrogen atom and can be exploited to direct synthetic outcomes. This combination of a reactive bromine atom for coupling reactions and a modifiable amino group, all on a sterically defined ring, makes 4-Bromo-2-ethyl-6-methylaniline an important building block for the synthesis of targeted, multi-substituted aromatic compounds used in advanced materials science and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWYIXIMJZSTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359371 | |

| Record name | 4-bromo-2-ethyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70598-49-1 | |

| Record name | 4-bromo-2-ethyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Bromo 2 Ethyl 6 Methylaniline

Direct Synthetic Routes via Electrophilic Aromatic Bromination

The direct introduction of a bromine atom onto the aromatic ring of a 2-ethyl-6-methylaniline (B166961) precursor is a primary strategy for the synthesis of 4-Bromo-2-ethyl-6-methylaniline. This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich aniline (B41778) derivative directs the incoming electrophile. The amino group (-NH2) and the two alkyl groups (ethyl and methyl) are ortho-, para-directing and activating substituents. Due to steric hindrance from the flanking ethyl and methyl groups at the ortho positions (positions 3 and 5), the electrophilic attack is strongly favored at the para-position (position 4), leading to the desired product.

Bromination of 2-Ethyl-6-methylaniline Precursors

The direct bromination of 2-ethyl-6-methylaniline is the most straightforward route to 4-Bromo-2-ethyl-6-methylaniline. The high reactivity of the aniline ring, however, necessitates careful control over the reaction conditions to prevent side reactions, such as the formation of di- or tri-brominated products. youtube.comyoutube.com

The choice of brominating agent is critical for achieving high yield and selectivity.

Molecular Bromine (Br₂): While a powerful and fundamental brominating agent, liquid bromine is highly corrosive, toxic, and its high reactivity can lead to over-bromination. masterorganicchemistry.com To control its reactivity, the reaction is often performed at low temperatures and in less polar solvents. youtube.com A key strategy to improve selectivity when using Br₂ is the in-situ formation of the aniline hydrohalide salt. Brominating the hydrochloride or hydrobromide salt of the aniline deactivates the aromatic ring, thereby taming the reaction and favoring mono-bromination at the para position. For instance, the bromination of 2,6-diisopropylaniline (B50358) hydrochloride with bromine in 1,2-dichloroethane (B1671644) at 0°C yields the 4-bromo derivative in high purity and near-quantitative yield. google.com

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than molecular bromine. masterorganicchemistry.com It serves as a source of electrophilic bromine and is widely used for the bromination of activated aromatic compounds like anilines. wikipedia.orgorganic-chemistry.org The reaction is often catalyzed by an acid and the choice of solvent is crucial for its success. asianpubs.org For electron-rich aromatics, using N-Bromosuccinimide in polar aprotic solvents like N,N-dimethylformamide (DMF) has been shown to provide excellent para-selectivity. wikipedia.org

The table below summarizes typical reagents and conditions for the selective bromination of substituted anilines.

| Reagent System | Substrate Example | Solvent | Conditions | Key Outcome | Reference |

| Bromine (Br₂) | 2,6-Diisopropylaniline Hydrochloride | 1,2-Dichloroethane | 0°C, 1 hr | 97% yield of 4-bromo product | google.com |

| N-Bromosuccinimide (NBS) | p-Toluidine (B81030) | Chloroform (B151607) | Room Temp, 0.5 hr | Mixture of mono- and di-bromo products | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | DMF | Not specified | High para-selectivity | wikipedia.org |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | 2-Nitroaniline | CH₃CN / H₂O | 7-25°C, 24 hr | High yield of 4-bromo product | sci-hub.se |

Solvent polarity plays a significant role in determining the regioselectivity of the bromination of anilines. thieme-connect.com Studies on meta-substituted anilines have shown a marked dependence of isomer distribution on the dielectric constant of the solvent. thieme-connect.comthieme-connect.com In polar solvents, the electron-donating amino group more effectively activates the para-position, thus enhancing the formation of the 4-bromo isomer. thieme-connect.com

Temperature is another critical parameter. Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitutions by favoring the thermodynamically more stable para-product over the kinetically favored ortho-product. nih.gov For highly reactive substrates like 2-ethyl-6-methylaniline, conducting the bromination at temperatures around 0°C or even lower is a common practice to minimize the formation of unwanted byproducts. google.comguidechem.com

Comparative Analysis of Bromination Techniques

Different bromination methods offer a trade-off between reactivity, selectivity, safety, and environmental impact. While traditional methods using molecular bromine are effective, modern approaches prioritize safety and sustainability. acs.org

In recent years, significant effort has been directed towards developing more environmentally benign bromination methods. acsgcipr.org These "green" approaches aim to replace hazardous reagents and solvents with safer alternatives. digitellinc.com

Key green strategies include:

Catalytic Systems: The use of catalysts can enable milder reaction conditions and improve selectivity. For example, a copper-catalyzed oxidative bromination using sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant provides a practical and eco-friendly method for the regioselective bromination of anilines. sci-hub.seresearchgate.net Heterogeneous catalysts, such as Fe₂O₃/zeolite systems, are also being explored; they are easy to handle, cost-effective, and recyclable. rsc.org

Safer Bromine Sources: The use of alkali metal bromides like NaBr or KBr in conjunction with an in-situ oxidant (e.g., sodium perborate, hydrogen peroxide) avoids the handling of hazardous molecular bromine. acs.orgdigitellinc.com

Alternative Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ionic liquids or even water can significantly reduce the environmental footprint of the synthesis. beilstein-journals.org For instance, copper(II) bromide in an ionic liquid has been shown to be an effective system for the highly regioselective para-bromination of anilines at room temperature. beilstein-journals.org

Indirect Synthetic Pathways and Precursor Derivatization

An alternative to direct bromination is an indirect pathway that involves the temporary protection of the highly activating amino group. This strategy is particularly useful for preventing over-bromination and enhancing regioselectivity. youtube.com

The most common indirect route involves three steps:

Acylation (Protection): The precursor, 2-ethyl-6-methylaniline, is reacted with an acylating agent, typically acetic anhydride (B1165640), to form the corresponding acetanilide, N-(2-ethyl-6-methylphenyl)acetamide. This conversion of the amino group to an amide group significantly moderates its activating effect and increases steric bulk, further ensuring that bromination occurs exclusively at the para-position.

Bromination: The resulting N-(2-ethyl-6-methylphenyl)acetamide is then subjected to electrophilic bromination. Reagents like N-Bromosuccinimide in a suitable solvent are commonly used for this step. A Chinese patent details a similar process for 4-bromo-2-methylaniline (B145978) where N-(2-methylphenyl)acetamide is refluxed with NBS. google.com

Hydrolysis (Deprotection): The final step is the hydrolysis of the N-(4-bromo-2-ethyl-6-methylphenyl)acetamide, typically under acidic or basic conditions, to remove the acetyl group and regenerate the amino function, yielding the desired 4-Bromo-2-ethyl-6-methylaniline. google.com

Synthesis via Arylamine Protection and Subsequent Bromination-Hydrolysis (Analogy from 4-Bromo-2-methylaniline Synthesis)

A common and effective strategy for the synthesis of specifically substituted anilines like 4-Bromo-2-ethyl-6-methylaniline involves a three-step process: protection of the amine group, regioselective bromination, and subsequent deprotection. This method is well-documented for the synthesis of analogous compounds such as 4-bromo-2-methylaniline. google.com

The initial step involves the protection of the highly activating amino group of the starting aniline, 2-ethyl-6-methylaniline, to prevent polysubstitution and control the regioselectivity of the subsequent bromination step. Acetylation is a frequently employed protection strategy, where the aniline is treated with acetic anhydride or acetyl chloride to form the corresponding acetanilide. doubtnut.com This transformation moderates the activating effect of the amino group and provides steric hindrance around the ortho positions.

The second step is the electrophilic bromination of the protected aniline. The acetamido group directs the incoming electrophile (bromine) primarily to the para position due to a combination of electronic and steric effects. The bromination is typically carried out using a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or carbon tetrachloride. doubtnut.com

The final step is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved by heating the N-(4-bromo-2-ethyl-6-methylphenyl)acetamide with an acid or base. google.comdoubtnut.com Acid-catalyzed hydrolysis is common, often utilizing hydrochloric acid. google.com The resulting product is 4-Bromo-2-ethyl-6-methylaniline.

Table 1: Analogy of Synthesis Steps for 4-Bromo-2-methylaniline

| Step | Reactants | Product | Purpose |

| 1. Arylamine Protection | 2-Methylaniline, Acetic Anhydride | N-(2-methylphenyl) acetamide | To moderate the activating effect of the amine and direct substitution. google.comdoubtnut.com |

| 2. Bromination | N-(2-methylphenyl) acetamide, Bromine | N-(4-bromo-2-methylphenyl) acetamide | Regioselective introduction of the bromine atom at the para position. google.comdoubtnut.com |

| 3. Hydrolysis | N-(4-bromo-2-methylphenyl) acetamide, Acid/Base | 4-Bromo-2-methylaniline | Deprotection to yield the final product. google.comdoubtnut.com |

Multi-step Synthetic Strategies from Readily Available Anilines

The synthesis of 4-Bromo-2-ethyl-6-methylaniline can also be approached through multi-step strategies starting from more readily available anilines. These routes often involve a sequence of reactions to introduce the required substituents at the desired positions. For instance, a plausible route could begin with a simpler aniline and sequentially introduce the ethyl, methyl, and bromo groups through various organic transformations.

While direct functionalization of C-H bonds is an increasingly efficient alternative to traditional multi-step synthesis, the synthesis of polysubstituted anilines often still relies on classical methods. uva.nl These methods can involve nitration, reduction, halogenation, and Friedel-Crafts alkylation reactions, carefully orchestrated to achieve the desired substitution pattern. libretexts.org The order of these reactions is crucial, as the directing effects of the existing substituents will influence the position of the next incoming group. libretexts.org

Catalytic Enhancements in Bromination Reactions

Modern synthetic chemistry continuously seeks to improve the efficiency and selectivity of reactions through catalysis. The bromination of anilines is no exception, with catalytic methods offering significant advantages over traditional approaches.

Lewis Acid Catalysis in Regioselective Bromination

Lewis acids can play a crucial role in enhancing the regioselectivity of electrophilic bromination reactions. While anilines themselves are highly reactive towards electrophiles, this high reactivity can lead to a lack of selectivity and the formation of multiple products. rsc.org In some cases, the use of a Lewis acid can form a complex with the aniline, which can either deactivate the ring towards further substitution or sterically hinder certain positions, thereby directing the bromination to a specific site. youtube.com For instance, in Friedel-Crafts reactions involving anilines, Lewis acids like silver triflate (AgOTf) and copper(II) acetate (B1210297) (Cu(OAc)₂) have been used to catalyze selective reactions. nih.gov

However, it is important to note that in many cases, Lewis acids can form strong complexes with the lone pair of electrons on the nitrogen atom of aniline, which can deactivate the ring and prevent the desired reaction from occurring. youtube.com Therefore, the choice of Lewis acid and reaction conditions is critical for achieving the desired outcome.

Transition Metal Catalysis in C-H Bromination (Hypothetical/Future Direction)

A promising future direction for the synthesis of compounds like 4-Bromo-2-ethyl-6-methylaniline is the use of transition metal-catalyzed C-H activation. kcl.ac.uk This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. uva.nl

Palladium-catalyzed C-H bromination has emerged as a powerful tool for the synthesis of halogenated anilines. nih.govscispace.com These methods often utilize a directing group to achieve high regioselectivity, allowing for the functionalization of specific C-H bonds that would be difficult to target with classical electrophilic substitution reactions. rsc.orgnih.gov While direct para-selective C-H functionalization of anilines has been a challenge, recent advancements have shown promise in this area. uva.nl The development of new ligands and catalytic systems is expected to further expand the scope and applicability of these methods to the synthesis of complex aniline derivatives. uva.nlrsc.orgnih.gov

Table 2: Comparison of Bromination Methods

| Method | Advantages | Disadvantages |

| Protection-Bromination-Hydrolysis | Good control of regioselectivity, well-established. google.comdoubtnut.com | Multi-step process, generates waste from protection/deprotection. |

| Lewis Acid Catalysis | Can enhance regioselectivity. nih.gov | Potential for catalyst-substrate complexation and deactivation. youtube.com |

| Transition Metal Catalysis | High regioselectivity, atom economical, direct functionalization. uva.nlkcl.ac.uknih.gov | Can require specialized ligands and catalysts, may still be in development for specific substrates. |

Isolation and Purification Techniques for High Purity 4-Bromo-2-ethyl-6-methylaniline

Obtaining high-purity 4-Bromo-2-ethyl-6-methylaniline is crucial for its subsequent applications. The crude product from the synthesis will likely contain unreacted starting materials, by-products, and isomers, necessitating efficient purification techniques.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. youtube.com The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. youtube.comyoutube.com Less polar compounds generally travel down the column faster with a non-polar mobile phase, while more polar compounds are retained more strongly by the polar stationary phase. youtube.com By carefully selecting the solvent system, it is possible to achieve a good separation of 4-Bromo-2-ethyl-6-methylaniline from impurities.

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is an invaluable tool. oup.com HPLC offers higher resolution and sensitivity compared to standard column chromatography. chromatographyonline.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of aniline derivatives. hplc.eusielc.comsielc.com The separation of halogenated anilines can be optimized by adjusting the mobile phase composition, pH, and temperature. chromforum.org In some cases, specialized columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can provide enhanced selectivity for halogenated aromatic compounds due to different pi-pi interactions. chromforum.org

Table 3: Chromatographic Purification Methods

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |

| Column Chromatography | Silica Gel (polar) youtube.com | Hexane (B92381)/Ethyl Acetate mixture (non-polar/polar) youtube.com | Differential adsorption based on polarity. youtube.com |

| HPLC (Reversed-Phase) | C18 (non-polar) hplc.eusielc.com | Acetonitrile/Water with acid (e.g., phosphoric acid) sielc.com | Partitioning between the non-polar stationary phase and polar mobile phase. oup.com |

Crystallization and Recrystallization Protocols

The final step in the synthesis of high-purity 4-Bromo-2-ethyl-6-methylaniline involves meticulous crystallization and recrystallization procedures. These processes are critical for removing impurities and obtaining a crystalline solid with a well-defined structure, which is essential for its use in further chemical synthesis and for accurate analytical characterization. The selection of an appropriate solvent system and the control of crystallization conditions, such as temperature and cooling rate, are paramount for achieving high yields of a product with the desired purity.

Research Findings on Crystallization of Substituted Anilines

While specific literature detailing the crystallization of 4-Bromo-2-ethyl-6-methylaniline is not abundant, protocols for structurally similar compounds, such as 4-bromo-2,6-dimethylaniline (B44771), provide valuable insights into effective purification techniques. Research on 4-bromo-2,6-dimethylaniline has demonstrated that single crystals suitable for X-ray diffraction can be obtained by dissolving the compound in a non-polar solvent like hexane and allowing the solvent to evaporate slowly at room temperature over several days. researchgate.net This slow evaporation method facilitates the formation of large, well-ordered crystals by allowing the molecules to arrange themselves into a stable crystal lattice.

For related bromoanilines, recrystallization from polar protic solvents has also been proven effective. For instance, 4-bromo-2-methylaniline can be purified by recrystallization from ethanol (B145695), which typically yields brown crystals of the product. google.com Another common solvent for the purification of bromo-dialkylaniline derivatives is ethyl acetate, which has been used to recrystallize 4-bromo-2,6-diisopropylaniline (B155183) hydrobromide, resulting in the formation of yellow crystals. google.com The choice between these solvents depends on the specific solubility profile of 4-Bromo-2-ethyl-6-methylaniline.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the purified crystals. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under vacuum.

Crystallographic Data of a Structurally Related Compound

The crystal structure of the closely related compound, 4-Bromo-2,6-dimethylaniline, has been determined by single-crystal X-ray diffraction. researchgate.net This analysis reveals that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit contains two independent molecules. In the crystal structure, molecules are linked by N—H···N hydrogen bonds, which contribute to the stability of the crystal packing. researchgate.net The bromine, nitrogen, and the carbon atoms of the methyl groups are situated in the plane of the benzene (B151609) ring. researchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 4-Bromo-2,6-dimethylaniline researchgate.net

| Parameter | Value |

| Empirical formula | C₈H₁₀BrN |

| Formula weight | 200.08 |

| Temperature (K) | 294 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 12.011 (4) |

| b (Å) | 4.978 (2) |

| c (Å) | 28.534 (10) |

| β (°) | 96.93 (3) |

| Volume (ų) | 1699.3 (10) |

| Z | 8 |

| Calculated density (Mg/m³) | 1.564 |

| Absorption coefficient (mm⁻¹) | 4.418 |

| F(000) | 800 |

| Crystal size (mm³) | 0.40 x 0.20 x 0.20 |

| Theta range for data collection (°) | 1.93 to 25.00 |

| Index ranges | -14<=h<=14, 0<=k<=5, 0<=l<=33 |

| Reflections collected | 3268 |

| Independent reflections | 2968 [R(int) = 0.0400] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | Psi-scan |

| Max. and min. transmission | 0.3790 and 0.2110 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2968 / 0 / 163 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2sigma(I)] | R1 = 0.0644, wR2 = 0.1659 |

| R indices (all data) | R1 = 0.1086, wR2 = 0.1979 |

| Largest diff. peak and hole (e.Å⁻³) | 1.002 and -1.022 |

This detailed crystallographic information for a close analogue provides a strong foundation for understanding the solid-state properties of 4-Bromo-2-ethyl-6-methylaniline and for developing optimized crystallization protocols.

Chemical Reactivity and Advanced Transformation Pathways of 4 Bromo 2 Ethyl 6 Methylaniline

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key site for various synthetic modifications, including substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com For these reactions to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In the case of 4-bromo-2-ethyl-6-methylaniline, the ethyl and methyl groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, under specific conditions with strong nucleophiles, substitution of the bromine atom may be possible.

The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups proceeds in two steps. The first is the attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a carbanion intermediate. The second step is the elimination of the halide ion, which restores the aromaticity of the ring. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in modern organic synthesis. wikipedia.orgacs.org These reactions typically employ a palladium catalyst to couple an organohalide with an organometallic reagent. nih.gov 4-Bromo-2-ethyl-6-methylaniline, with its bromo substituent, is a suitable substrate for several types of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used due to its mild reaction conditions and the low toxicity of the boron reagents. nih.gov An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of substrates. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a significant method for creating carbon-carbon bonds and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It utilizes a palladium catalyst and a copper co-catalyst. wikipedia.org The reaction can be performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst and a base | Mild conditions, low toxicity of reagents. nih.govlibretexts.org |

| Heck | Alkenes | Palladium catalyst and a base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkynes | Palladium catalyst and copper co-catalyst | Forms arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org |

The choice of catalyst and ligand is crucial for the success of cross-coupling reactions. Palladium complexes are the most common catalysts. wikipedia.org Ligands play a significant role in stabilizing the palladium catalyst and influencing its reactivity.

In Suzuki-Miyaura reactions of ortho-bromoanilines, the preformed palladacycle CataCXium A has been identified as a particularly effective catalyst. nih.gov The use of bulky trialkylphosphine ligands like P(t-Bu)3 and PCy3 has been shown to be effective for a broad range of coupling processes, including Suzuki and Heck reactions. nih.gov For the amination of aryl halides, palladium complexes with ligands such as the Josiphos ligand CyPF-tBu and the dialkylbiaryl phosphine (B1218219) ligand RuPhos have been used successfully. nih.gov

Regioselectivity refers to the preference for bond formation at one position over another. youtube.com In cross-coupling reactions of substrates with multiple identical halogen atoms, site-selectivity can often be achieved by carefully choosing the catalyst system. researchgate.net For instance, in the Sonogashira coupling of a compound with both iodo and bromo substituents, the reaction will preferentially occur at the more reactive iodine position. libretexts.org When the same halide is present at different positions, the reaction tends to occur at the more electrophilic site. libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also an important consideration. The Heck reaction, for example, often exhibits outstanding trans selectivity in the formation of the substituted alkene. organic-chemistry.org The migratory insertion of the olefin into the palladium-carbon bond during the Heck reaction is stereoselective and occurs in a syn manner. libretexts.org

Reductive Debromination Studies

Reactions at the Amine Functional Group

The amine group (-NH2) in 4-bromo-2-ethyl-6-methylaniline is a versatile functional group that can undergo a variety of reactions.

Alkylation: The amine group can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. This process is known as ammonolysis. ncert.nic.in

Acylation: Primary and secondary amines react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. This reaction replaces a hydrogen atom of the amine group with an acyl group, forming an amide. The reaction is typically carried out in the presence of a base stronger than the amine, such as pyridine (B92270). ncert.nic.inbyjus.com

Carbylamine Reaction: Primary amines, both aliphatic and aromatic, react with chloroform (B151607) and ethanolic potassium hydroxide (B78521) upon heating to form isocyanides (or carbylamines), which have a characteristic foul smell. This reaction serves as a test for primary amines. ncert.nic.inlearncbse.in

Reaction with Nitrous Acid: Aromatic primary amines react with nitrous acid at low temperatures (0-5 °C) to form diazonium salts. These salts are important intermediates for the synthesis of a wide range of aromatic compounds. ncert.nic.in

Reaction with Arylsulfonyl Chloride (Hinsberg's Test): Primary amines react with benzenesulfonyl chloride (Hinsberg's reagent) to form a sulfonamide that is soluble in alkali. This reaction can be used to distinguish primary, secondary, and tertiary amines. ncert.nic.inbyjus.com

Table 2: Reactions of the Amine Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Alkylation | Alkyl halide | Secondary/tertiary amine, quaternary ammonium salt |

| Acylation | Acid chloride, anhydride (B1165640), or ester | Amide |

| Carbylamine Reaction | Chloroform, ethanolic potassium hydroxide | Isocyanide |

| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium salt |

| Hinsberg's Test | Benzenesulfonyl chloride | N-substituted sulfonamide |

Schiff Base Formation and Imino Derivative Synthesis

The primary amino group (—NH₂) of 4-Bromo-2-ethyl-6-methylaniline is a key site for nucleophilic reactions, most notably its condensation with carbonyl compounds to form Schiff bases, also known as imines. This reaction typically involves heating the aniline (B41778) with an aldehyde or ketone in a suitable solvent like ethanol (B145695), often with acid catalysis. The resulting Schiff bases are important intermediates in the synthesis of various biologically active compounds and coordination complexes. impactfactor.orgcore.ac.uk For instance, the reaction of a substituted aniline with salicylaldehyde (B1680747) or other aldehydes leads to the formation of stable imino derivatives. impactfactor.org

Mechanistic Investigations of Condensation Reactions

The formation of a Schiff base from 4-Bromo-2-ethyl-6-methylaniline and a carbonyl compound proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of an unstable intermediate called a carbinolamine. masterorganicchemistry.com

Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), characteristic of an imine. masterorganicchemistry.com

Structural Characterization of Schiff Base Ligands

Schiff base ligands derived from substituted anilines are typically characterized using a combination of spectroscopic techniques. impactfactor.orgresearchgate.netresearchgate.net While specific data for derivatives of 4-Bromo-2-ethyl-6-methylaniline is not abundant, the characterization of analogous structures, such as those from 4-bromo-2,6-dimethylaniline (B44771), provides a clear framework for their analysis. impactfactor.org

Key characterization methods include:

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the starting aldehyde/ketone and the N-H stretching bands of the primary amine, alongside the appearance of a new, strong absorption band in the 1535–1602 cm⁻¹ region, which is characteristic of the azomethine (C=N) group. impactfactor.orgresearchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a Schiff base will show a characteristic singlet for the azomethine proton (N=CH) in the δ 8-9 ppm range. researchgate.net The signals corresponding to the aromatic and alkyl protons of the original aniline and aldehyde/ketone will also be present, often with shifts indicating the new chemical environment.

¹³C-NMR Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon (C=N) in the δ 150–160 ppm region. researchgate.net

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base ligand. core.ac.uk

Table 1: Representative Spectroscopic Data for a Schiff Base Ligand (Based on analogous compounds)

| Spectroscopic Technique | Key Feature | Characteristic Signal/Region |

| FT-IR | Azomethine (C=N) stretch | 1535–1602 cm⁻¹ |

| ¹H-NMR | Azomethine proton (N=CH) | δ 8.70 ppm (singlet) |

| ¹³C-NMR | Azomethine carbon (C=N) | δ 160.00 ppm |

This is an interactive table. Click on the headers to sort.

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the amino group in 4-Bromo-2-ethyl-6-methylaniline allows it to readily undergo acylation and sulfonamidation.

Acylation is the introduction of an acyl group (R-C=O) into the molecule. This is typically achieved by reacting the aniline with acid chlorides or anhydrides in a nucleophilic substitution reaction. ncert.nic.inbyjus.com The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in The resulting products are amides. ncert.nic.inbyjus.com Recent methodologies have also employed reagents like (diethylamino)sulfur trifluoride (DAST) to facilitate amide bond formation under mild, ambient conditions. acs.orgacs.org

Sulfonamidation involves the reaction of the aniline with a sulfonyl chloride (R-SO₂Cl), such as benzenesulfonyl chloride (Hinsberg's reagent), to form a sulfonamide. byjus.com Since 4-Bromo-2-ethyl-6-methylaniline is a primary amine, the resulting N-substituted benzenesulfonamide (B165840) contains an acidic hydrogen on the nitrogen atom, making it soluble in alkali. byjus.com This reaction is historically significant for distinguishing between primary, secondary, and tertiary amines. byjus.com

Table 2: Acylation and Sulfonamidation of 4-Bromo-2-ethyl-6-methylaniline

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-acyl-4-bromo-2-ethyl-6-methylaniline (an amide) |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-acyl-4-bromo-2-ethyl-6-methylaniline (an amide) |

| Sulfonamidation | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | N-(4-bromo-2-ethyl-6-methylphenyl)benzenesulfonamide (a sulfonamide) |

This is an interactive table. Click on the headers to sort.

Alkylation and Arylation of the Amine Nitrogen

The hydrogen atoms on the amine nitrogen of 4-Bromo-2-ethyl-6-methylaniline can be substituted with alkyl or aryl groups.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary and tertiary amines. ncert.nic.in The primary amine acts as a nucleophile, displacing the halide from the alkyl halide. This process, known as ammonolysis, can be difficult to control, often resulting in a mixture of the primary amine, secondary amine (N-alkyl-4-bromo-2-ethyl-6-methylaniline), tertiary amine (N,N-dialkyl-4-bromo-2-ethyl-6-methylaniline), and even a quaternary ammonium salt if excess alkyl halide is used. ncert.nic.inlearncbse.in

Arylation: The direct addition of an aryl group to the amine nitrogen is more complex than alkylation and typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Metal Complexation with 4-Bromo-2-ethyl-6-methylaniline Derivatives

Schiff base ligands derived from 4-Bromo-2-ethyl-6-methylaniline are excellent chelating agents for a variety of transition metal ions. impactfactor.org The presence of the imine nitrogen and another donor atom (often an oxygen from a hydroxyl group on the aldehyde part, like in salicylaldehyde) allows the ligand to bind to a metal center, forming stable coordination complexes. impactfactor.orgresearchgate.net

New complexes involving metal ions such as Cr(III), Cu(II), and Zn(II) have been synthesized with Schiff bases derived from the closely related 4-bromo-2,6-dimethylaniline. impactfactor.org Spectroscopic analysis (FT-IR, UV-Vis) and other methods confirm the coordination of the metal ion to the ligand. In FT-IR spectra, a shift of the C=N azomethine band to a lower frequency upon complexation is a key indicator that the imine nitrogen is involved in bonding to the metal. impactfactor.org These metal complexes are investigated for their potential applications as catalysts and antimicrobial agents. core.ac.ukresearchgate.net

Table 3: Examples of Metal Complexes with Analogous Schiff Base Ligands

| Metal Ion | Ligand Type | Resulting Complex |

| Cr(III) | Schiff base from 4-bromo-2,6-dimethylaniline and substituted salicylaldehyde | Chromium(III) Complex |

| Cu(II) | Schiff base from 4-bromo-2,6-dimethylaniline and substituted salicylaldehyde | Copper(II) Complex |

| Zn(II) | Schiff base from 4-bromo-2,6-dimethylaniline and substituted salicylaldehyde | Zinc(II) Complex |

| Mn(II) | Schiff base from p-toluidine (B81030) and o-vanillin | Manganese(II) Complex |

| Co(II) | Schiff base from p-toluidine and o-vanillin | Cobalt(II) Complex |

This is an interactive table. Click on the headers to sort.

Reactivity of Alkyl Substituents (Ethyl and Methyl)

The ethyl and methyl groups attached to the benzene (B151609) ring of 4-Bromo-2-ethyl-6-methylaniline are generally less reactive than the amine group. Under the typical conditions used for Schiff base formation, acylation, or sulfonamidation, these alkyl groups remain inert.

However, like other alkylbenzenes, they can undergo reactions under more forcing conditions. For example, they could potentially undergo free-radical substitution at the benzylic positions if treated with a halogenating agent (like N-bromosuccinimide) in the presence of a radical initiator (e.g., UV light or AIBN). There is currently a lack of specific research in the reviewed literature detailing the targeted transformation of the ethyl and methyl substituents on this particular molecule.

Oxidation and Reduction Reactions on Alkyl Chains

The ethyl and methyl groups attached to the aniline ring are susceptible to oxidation and reduction reactions, although the specific conditions required would be influenced by the presence of the other functional groups.

Oxidation of the alkyl chains can be challenging to control. Strong oxidizing agents would likely lead to the oxidation of the aniline ring itself, potentially resulting in polymerization or degradation. However, selective oxidation of the alkyl groups could theoretically be achieved using specific reagents. For instance, benzylic oxidation could transform the ethyl and methyl groups into more functionalized moieties. ambeed.com

Reduction of the alkyl chains is less common, as they are already in a reduced state. However, under forcing conditions, such as those employed in a Birch reduction, the aromatic ring itself could be reduced. ambeed.com More typically, reductive transformations on this molecule would focus on other functional groups or be part of a broader synthetic strategy.

| Reaction Type | Potential Transformation | Reagents/Conditions |

| Oxidation | Benzylic Oxidation | Selective oxidizing agents |

| Reduction | Aromatic Ring Reduction | Birch Reduction Conditions |

Benzylic Functionalization

The positions on the ethyl and methyl groups adjacent to the benzene ring (the benzylic positions) are activated towards certain types of reactions. Benzylic functionalization represents a powerful strategy for introducing new functional groups. For example, benzylic bromination could occur under radical conditions, followed by nucleophilic substitution to introduce a variety of functionalities. This approach allows for the elaboration of the alkyl side chains, expanding the synthetic utility of the parent molecule.

Electrochemistry of 4-Bromo-2-ethyl-6-methylaniline

The electrochemical properties of 4-bromo-2-ethyl-6-methylaniline are of interest for understanding its electron transfer behavior and for the potential development of electrosynthetic methods.

Electrochemical Oxidation and Reduction Potentials

The reduction potential would be associated with the bromine atom or the aromatic ring. The carbon-bromine bond can be electrochemically cleaved, and the aromatic ring can be reduced at sufficiently negative potentials.

| Process | Expected Potential Influence of Substituents |

| Oxidation (Aniline) | Ethyl/Methyl: Lower Potential; Bromine: Higher Potential |

| Reduction (C-Br bond) | Influenced by overall electron density |

| Reduction (Aromatic Ring) | Requires highly negative potentials |

Electrosynthesis of Derivatives (Hypothetical/Future Direction)

The electrochemical properties of 4-bromo-2-ethyl-6-methylaniline suggest possibilities for the electrosynthesis of novel derivatives. Anodic oxidation could be employed to generate reactive intermediates, such as the anilinyl radical cation, which could then participate in coupling reactions to form dimers or react with other nucleophiles present in the medium. This could provide a green and efficient route to more complex molecules.

Cathodic reduction could be utilized to selectively cleave the carbon-bromine bond, generating an aryl radical or anion. This reactive species could then be trapped by various electrophiles, allowing for the introduction of new substituents at the 4-position of the aniline ring. Such electrosynthetic strategies offer a promising, albeit currently hypothetical, direction for the future application of this compound in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Ethyl 6 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-bromo-2-ethyl-6-methylaniline is anticipated to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region would likely show two singlets for the two non-equivalent aromatic protons (H-3 and H-5), a consequence of the surrounding substituents. The chemical shifts of these protons are influenced by the electronic effects of the bromo, ethyl, methyl, and amino groups.

The aliphatic region would feature signals for the ethyl and methyl groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the aromatic ring would appear as a singlet. The amine (-NH2) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, the ¹H NMR spectral data for the related compound 4-bromo-2-methylaniline (B145978) in CDCl₃ shows a singlet for the aromatic proton at 7.14 ppm, a doublet at 7.10 ppm, and another doublet at 6.53 ppm. The methyl protons appear as a singlet at 2.12 ppm, and the amine protons as a broad singlet at 3.01 ppm. rsc.org Similarly, for 4-bromo-2,6-dimethylaniline (B44771) , the aromatic protons appear as a singlet at 7.044 ppm, the amine protons as a broad signal at 3.53 ppm, and the two methyl groups as a singlet at 2.123 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-ethyl-6-methylaniline and Experimental Data for Its Derivatives.

| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4-Bromo-2-ethyl-6-methylaniline | Aromatic H-3/H-5 | ~7.0-7.2 | Singlet |

| NH₂ | Variable (broad) | Singlet | |

| Ethyl -CH₂- | ~2.5-2.7 | Quartet | |

| Ring -CH₃ | ~2.1-2.3 | Singlet | |

| Ethyl -CH₃ | ~1.1-1.3 | Triplet | |

| 4-bromo-2-methylaniline rsc.org | Aromatic H | 7.14, 7.10, 6.53 | s, d, d |

| NH₂ | 3.01 | s | |

| -CH₃ | 2.12 | s | |

| 4-bromo-2,6-dimethylaniline chemicalbook.com | Aromatic H | 7.044 | s |

| NH₂ | 3.53 | s |

Note: Predicted values are estimates based on analogous compounds.

The ¹³C NMR spectrum of 4-bromo-2-ethyl-6-methylaniline would display nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon atom bearing the bromine (C-4) would be shifted to a lower field. The carbons attached to the amino (C-1), ethyl (C-2), and methyl (C-6) groups would also have characteristic shifts. The remaining aromatic carbons (C-3 and C-5) would appear at higher fields. The aliphatic carbons of the ethyl group and the ring-attached methyl group would have signals in the upfield region of the spectrum.

For instance, the ¹³C NMR spectrum of 4-bromo-2-methylaniline shows signals for the aromatic carbons in the range of 110-145 ppm, with the carbon attached to the bromine appearing around 110 ppm and the carbon attached to the amino group around 145 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-ethyl-6-methylaniline and Experimental Data for a Derivative.

| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Bromo-2-ethyl-6-methylaniline | C-1 (C-NH₂) | ~144-146 |

| C-2 (C-ethyl) | ~128-130 | |

| C-3 | ~130-132 | |

| C-4 (C-Br) | ~112-115 | |

| C-5 | ~133-135 | |

| C-6 (C-methyl) | ~120-122 | |

| Ethyl -CH₂- | ~23-25 | |

| Ethyl -CH₃ | ~13-15 | |

| Ring -CH₃ | ~17-19 | |

| 4-bromoaniline rsc.org | C-NH₂ | 145.40 |

| C-H | 131.99, 116.71 |

Note: Predicted values are estimates based on analogous compounds.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-bromo-2-ethyl-6-methylaniline, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The absence of other correlations to the aromatic protons would support their assignment as singlets. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the aromatic proton signals would correlate with the aromatic carbon signals, and the aliphatic proton signals would correlate with the aliphatic carbon signals, simplifying the interpretation of both spectra. youtube.comcolumbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 4-bromo-2-ethyl-6-methylaniline is expected to show characteristic absorption bands for the N-H, C-H, and C-N bonds, as well as vibrations associated with the substituted benzene (B151609) ring.

N-H Stretching : The primary amine group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

N-H Bending : The N-H bending (scissoring) vibration of the primary amine is typically observed around 1600-1650 cm⁻¹.

C-N Stretching : The C-N stretching vibration for aromatic amines is found in the 1250-1360 cm⁻¹ range.

C-Br Stretching : The C-Br stretching vibration is expected to appear in the low-frequency region, typically between 500 and 600 cm⁻¹.

The FT-IR spectrum of the related 4-bromo-2-methylaniline shows characteristic peaks that support these expected ranges. chemicalbook.com

Table 3: Predicted FT-IR Frequencies for 4-Bromo-2-ethyl-6-methylaniline.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amine) | Bend | 1600 - 1650 |

| C-N (Aromatic) | Stretch | 1250 - 1360 |

Note: Predicted values are based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4-bromo-2-ethyl-6-methylaniline would be expected to show:

Strong signals for the aromatic ring vibrations, especially the ring breathing mode.

Characteristic signals for the C-Br stretching vibration.

Signals corresponding to the C-C stretching of the ethyl group and the C-N bond.

Assignment of Vibrational Modes and Functional Group Analysis

The vibrational spectrum of 4-Bromo-2-ethyl-6-methylaniline provides a unique fingerprint of its molecular structure. While direct experimental FTIR and Raman spectra for this specific compound are not widely published, a detailed analysis can be performed by drawing comparisons with structurally related molecules, such as 2-bromo-4-methylaniline. The vibrational modes can be assigned to specific functional groups and skeletal motions within the molecule.

Key Vibrational Modes:

N-H Stretching: The aniline (B41778) moiety is characterized by symmetric and asymmetric stretching vibrations of the N-H bonds, typically observed in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group is anticipated around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1380 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the low-frequency region of the infrared spectrum, usually between 500 and 600 cm⁻¹.

The presence of ethyl and methyl substituents introduces additional vibrational modes, including bending and rocking frequencies, which contribute to the complexity of the spectrum. The precise positions of these bands are influenced by the electronic effects of the bromo, ethyl, and methyl groups on the aniline ring.

Table 1: Predicted Vibrational Modes for 4-Bromo-2-ethyl-6-methylaniline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3450 - 3500 | Amino |

| N-H Symmetric Stretch | 3350 - 3400 | Amino |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethyl, Methyl |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Ring |

| N-H Bending | 1600 - 1650 | Amino |

| C-N Stretch | 1250 - 1380 | Aryl-Amine |

| C-Br Stretch | 500 - 600 | Bromo |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of 4-Bromo-2-ethyl-6-methylaniline (C₉H₁₂BrN) has been computed to be 213.01531 Da. nih.gov This value is critical for confirming the identity of the compound in complex mixtures and for verifying the products of a chemical synthesis.

Table 2: HRMS Data for 4-Bromo-2-ethyl-6-methylaniline

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | PubChem |

| Exact Mass | 213.01531 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Expected Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•C₂H₅) can also occur.

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).

Formation of Tropylium Ion: Rearrangement of the aromatic ring followed by fragmentation is also possible.

Comparison with the mass spectrum of the non-brominated analogue, 2-ethyl-6-methylaniline (B166961), which shows a base peak corresponding to the loss of a methyl group, suggests that a similar fragmentation pathway would be prominent for the brominated compound. massbank.eu

Table 3: Predicted Key Fragments for 4-Bromo-2-ethyl-6-methylaniline

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [M]⁺ | [C₉H₁₂BrN]⁺ | 213 |

| [M+2]⁺ | [C₉H₁₂⁸¹BrN]⁺ | 215 |

| [M-CH₃]⁺ | [C₈H₉BrN]⁺ | 198 |

| [M-C₂H₅]⁺ | [C₇H₇BrN]⁺ | 184 |

| [M-Br]⁺ | [C₉H₁₂N]⁺ | 134 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of 4-Bromo-2-ethyl-6-methylaniline is expected to be dominated by the chromophore of the substituted aniline ring. Aniline itself exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. These absorptions are due to π → π* transitions within the benzene ring.

The presence of the bromo, ethyl, and methyl substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The lone pair of electrons on the nitrogen atom of the amino group and the p-orbitals of the bromine atom can interact with the π-system of the benzene ring, influencing the energy of the electronic transitions. The ethyl and methyl groups, being weak electron-donating groups, will also contribute to a slight red shift. Therefore, it is anticipated that the primary and secondary absorption bands for 4-Bromo-2-ethyl-6-methylaniline will be observed at longer wavelengths compared to unsubstituted aniline.

Advanced X-ray Crystallography Studies (If available for pure compound or co-crystals)

As of the current literature survey, there are no publicly available X-ray crystallography data for 4-Bromo-2-ethyl-6-methylaniline. The synthesis and crystallization of this compound would be a prerequisite for such studies. A patent for the synthesis of the related compound, 4-bromo-2-methylaniline, describes a process involving the protection of the amine, followed by bromination and deprotection, with a final recrystallization step from ethanol (B145695) to obtain the pure product. google.com A similar synthetic and purification strategy could potentially yield single crystals of 4-Bromo-2-ethyl-6-methylaniline suitable for X-ray diffraction analysis. Such a study would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a specific crystal structure for 4-bromo-2-ethyl-6-methylaniline is not publicly available in crystallographic databases, the analysis of closely related structures, such as its derivatives, offers significant insights into its expected solid-state conformation.

A prime example for comparative analysis is the crystal structure of 4-Bromo-2,6-dimethylaniline . researchgate.net The substitution of the ethyl group with a methyl group represents a minor structural modification, making its crystallographic data a valuable reference for predicting the molecular geometry and packing of 4-bromo-2-ethyl-6-methylaniline.

The single-crystal X-ray diffraction study of 4-bromo-2,6-dimethylaniline reveals that it crystallizes with two independent molecules in the asymmetric unit. researchgate.net This phenomenon, known as crystallographic polymorphism or the presence of Z' > 1, can arise from subtle differences in molecular conformation or packing environments. In the case of 4-bromo-2,6-dimethylaniline, the bromine, nitrogen, and the carbon atoms of the methyl groups are essentially coplanar with the benzene ring. researchgate.net

In the crystal lattice, the molecules of 4-bromo-2,6-dimethylaniline are interconnected by N—H···N hydrogen bonds, forming a network that contributes to the stability of the crystal structure. researchgate.net It is highly probable that 4-bromo-2-ethyl-6-methylaniline would exhibit similar hydrogen bonding patterns, given the presence of the same amino functional group. The steric bulk of the ethyl group compared to the methyl group might introduce subtle variations in the crystal packing and the specific geometry of these hydrogen bonds.

Further structural insights can be gleaned from other related bromo-aniline derivatives. For instance, in the crystal structure of 2,6-Dibromo-4-methylaniline , the molecules are linked by N—H···N hydrogen bonds, forming chains. ncert.nic.in The presence of two bromine atoms influences the bond angles of the benzene ring, causing some distortion. ncert.nic.in

Crystallographic Data for 4-Bromo-2,6-dimethylaniline

The following table summarizes the crystallographic data obtained for 4-Bromo-2,6-dimethylaniline, which serves as a reference for the expected structural parameters of 4-bromo-2-ethyl-6-methylaniline.

| Parameter | Value |

| Empirical Formula | C₈H₁₀BrN |

| Formula Weight | 200.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.134(2) |

| b (Å) | 9.883(2) |

| c (Å) | 17.235(3) |

| β (°) | 94.38(3) |

| Volume (ų) | 1720.1(6) |

| Z | 8 |

| R-factor (%) | 6.4 |

| wR-factor (%) | 16.6 |

| Data obtained from the crystallographic study of 4-Bromo-2,6-dimethylaniline. researchgate.net |

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Ethyl 6 Methylaniline

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into molecular structure, stability, and reactivity. For complex organic molecules like 4-Bromo-2-ethyl-6-methylaniline, computational methods, particularly those based on Density Functional Theory (DFT), offer a powerful means to predict various properties that can be difficult or time-consuming to measure experimentally. These theoretical studies help in understanding the influence of different substituents—in this case, bromo, ethyl, and methyl groups—on the aniline (B41778) backbone.

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to the study of substituted anilines due to its favorable balance of accuracy and computational cost. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to calculate the properties of such compounds. researchgate.net These calculations provide a detailed picture of the molecule's behavior at the atomic level.

The first step in a typical DFT study is geometry optimization, a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of the molecule. For 4-Bromo-2-ethyl-6-methylaniline, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles of its ground state.

The conformation is significantly influenced by the steric and electronic effects of the substituents on the benzene (B151609) ring. The ethyl and methyl groups at positions 2 and 6 create steric hindrance around the amino (-NH₂) group, which may cause the amino group to be non-coplanar with the benzene ring. Studies on similar halosubstituted anilines have shown that the number and position of halogen substituents affect the planarity of the amino group. researchgate.net The bromine atom at position 4 primarily exerts an electronic effect, withdrawing electron density from the ring via induction but donating it via resonance. The final geometry is a balance of these competing factors.

While specific experimental data for 4-Bromo-2-ethyl-6-methylaniline is not available in the cited literature, DFT calculations would yield precise structural parameters. The following table provides an example of the kind of data that would be generated from a geometry optimization calculation.

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| C-N Bond Length | The distance between the ring carbon and the amino nitrogen. | ~1.40 Å |

| C-Br Bond Length | The distance between the ring carbon and the bromine atom. | ~1.91 Å |

| C-C (aromatic) Bond Length | The average distance between adjacent carbon atoms in the benzene ring. | ~1.39 Å |

| C-N-H Bond Angle | The angle within the amino group. | ~112° |

| C-C-N Bond Angle | The angle between the ring carbons and the nitrogen atom. | ~121° |

| H-N-C-C Dihedral Angle | The torsional angle describing the pyramidalization of the amino group relative to the ring. | ~20-30° |

Once the molecule's geometry is optimized, vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are fundamental to the molecule's infrared (IR) and Raman spectra. DFT calculations typically compute harmonic frequencies, which often deviate from experimental frequencies due to the neglect of anharmonicity and basis set limitations.

To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled. The choice of scaling factor depends on the specific DFT functional and basis set used. For the B3LYP functional, scaling factors are well-established. nih.gov A detailed vibrational analysis allows for the assignment of specific spectral bands to particular molecular motions, confirming the molecular structure.

The table below illustrates some of the key expected vibrational modes for 4-Bromo-2-ethyl-6-methylaniline and their typical frequency ranges.

| Vibrational Mode | Description | Illustrative Scaled Wavenumber (cm-1) |

|---|---|---|

| N-H Asymmetric Stretch | Asymmetric stretching of the two N-H bonds in the amino group. | ~3450 - 3500 |

| N-H Symmetric Stretch | Symmetric stretching of the two N-H bonds in the amino group. | ~3350 - 3400 |

| C-H (Aromatic) Stretch | Stretching of the C-H bonds on the benzene ring. | ~3050 - 3100 |

| C-H (Alkyl) Stretch | Stretching of the C-H bonds in the methyl and ethyl groups. | ~2850 - 2980 |

| NH₂ Scissoring | Bending motion of the amino group. | ~1600 - 1640 |

| C-N Stretch | Stretching of the bond connecting the amino group to the ring. | ~1250 - 1340 |

| C-Br Stretch | Stretching of the bond connecting the bromine atom to the ring. | ~550 - 650 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO distribution depends on the nature of the substituents. beilstein-journals.org

The following table presents illustrative energy values for the frontier orbitals of 4-Bromo-2-ethyl-6-methylaniline.

| Property | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.80 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.95 |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. | 4.85 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the electron density, using a color scale to indicate different potential values. MESP maps are invaluable for predicting reactivity, particularly for electrophilic and nucleophilic attacks. scirp.org

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For 4-Bromo-2-ethyl-6-methylaniline, the MESP map is expected to show the most negative potential localized around the nitrogen atom of the amino group due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and electrophilic attack. The bromine atom, being highly electronegative, will also create a region of negative potential, while the hydrogen atoms of the amino group will exhibit positive potential. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors arise from conceptual DFT and provide a quantitative basis for chemical intuition.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap and is less reactive.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors provide a framework for comparing the reactivity of different molecules. A low chemical hardness and high electrophilicity index suggest greater reactivity.

An illustrative table of these calculated descriptors for 4-Bromo-2-ethyl-6-methylaniline is provided below.

| Reactivity Descriptor | Formula | Illustrative Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.375 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.425 | A relatively high value suggests good stability. |

| Global Electrophilicity (ω) | μ² / (2η) | 2.348 | Measures the propensity to act as an electrophile. |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). dergipark.org.tr While 4-Bromo-2-ethyl-6-methylaniline itself may not have known biological activity, its derivatives could be designed as potential bioactive agents. For instance, aniline derivatives are scaffolds for compounds that target enzymes like tyrosine kinases or microbial proteins. mdpi.com

In a typical study, a library of derivatives of 4-Bromo-2-ethyl-6-methylaniline would be created in silico. These virtual compounds would then be docked into the active site of a target protein. The docking algorithm samples numerous possible binding poses and scores them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). nih.gov The results can identify promising candidates for synthesis and experimental testing. nih.gov For example, derivatives could be docked against a bacterial enzyme like dihydrofolate reductase to explore potential antimicrobial activity. nih.gov

Table 2: Hypothetical Molecular Docking Results for a Derivative of 4-Bromo-2-ethyl-6-methylaniline